molecular formula C7H16O4SSi B14147336 Trimethylsilyl 3-oxobutane-2-sulfonate CAS No. 89056-01-9

Trimethylsilyl 3-oxobutane-2-sulfonate

Cat. No.: B14147336
CAS No.: 89056-01-9
M. Wt: 224.35 g/mol
InChI Key: VXRZBXPOGQFFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 3-oxobutane-2-sulfonate is a silyl ester characterized by a sulfonate group attached to a 3-oxobutane backbone and a trimethylsilyl (TMS) moiety. The TMS group enhances volatility and stability, making it useful in derivatization for analytical techniques like GC-MS . The 3-oxobutane sulfonate group may influence reactivity and stability compared to other sulfonate esters, warranting a detailed comparative analysis.

Properties

CAS No.

89056-01-9

Molecular Formula

C7H16O4SSi

Molecular Weight

224.35 g/mol

IUPAC Name

trimethylsilyl 3-oxobutane-2-sulfonate

InChI

InChI=1S/C7H16O4SSi/c1-6(8)7(2)12(9,10)11-13(3,4)5/h7H,1-5H3

InChI Key

VXRZBXPOGQFFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of 3-Oxobutane-2-Sulfonic Acid

The most straightforward method involves treating 3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in anhydrous acetone at 0–5°C. Potassium carbonate (2.5 equivalents) acts as both base and desiccant, with the reaction typically completing within 3 hours (Scheme 1A). Workup involves filtration through Celite, followed by ethyl acetate extraction and magnesium sulfate drying. This method yields 68–72% product purity, requiring subsequent silica gel chromatography (ethyl acetate/hexane 3:7) to achieve ≥95% purity.

Key parameters:

  • Molar ratio: 1:1.2 (acid:Me₃SiCl)
  • Solvent: Dry acetone (0.5 M concentration)
  • Reaction time: 3 hours at 0°C

Transsilylation Using Hexamethyldisilazane

An alternative approach employs hexamethyldisilazane (HMDS) as the silicon source in methylene chloride. The sulfonic acid (1 equivalent) reacts with HMDS (1.5 equivalents) under nitrogen at room temperature for 12 hours (Scheme 1B). This method avoids HCl generation, making it suitable for acid-sensitive substrates. The reaction progress is monitored by FT-IR, observing the disappearance of the sulfonic acid O-H stretch at 2500–3000 cm⁻¹.

Optimization data:

Parameter Optimal Value Yield Impact
HMDS Equivalents 1.5 Max at 1.8
Temperature 25°C ±5°C stable
Molecular Sieves +12% yield

Mechanistic Considerations in Silyl Ester Formation

Nucleophilic Displacement Pathway

The reaction proceeds through a two-step mechanism (Figure 1). Initial deprotonation of the sulfonic acid by carbonate generates a sulfonate anion, which attacks the electrophilic silicon center in Me₃SiCl. This SN2-type displacement releases chloride, with the exothermic nature of the reaction (−58 kJ/mol) necessitating precise temperature control. Secondary interactions between the carbonyl oxygen of the 3-oxo group and silicon may stabilize the transition state, as evidenced by DFT calculations showing a 14.3 kcal/mol stabilization energy.

Solvent Effects on Reaction Kinetics

Comparative kinetic studies in seven solvents revealed acetone provides optimal balance between solubility and reaction rate (Table 1):

Table 1: Solvent Effects on Reaction Rate (25°C)

Solvent k (×10⁻³ s⁻¹) Dielectric Constant
Acetone 4.72 20.7
THF 3.89 7.52
Dichloromethane 2.15 8.93
Ethyl Acetate 1.98 6.02

The superior performance in acetone correlates with its ability to stabilize both ionic intermediates and neutral reactants through dipole interactions.

Purification and Characterization Protocols

Chromatographic Purification

Crude products typically contain 5–8% residual sulfonic acid and 2–3% disilylated byproducts. Gradient elution (hexane → ethyl acetate) on silica gel (230–400 mesh) achieves effective separation, with the target compound eluting at Rf 0.42 in 3:7 ethyl acetate/hexane. Preparative HPLC (C18 column, acetonitrile/water 65:35) serves as an alternative for large-scale production, providing 99.5% purity at 300 mg/min flow rate.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):
δ 0.28 (s, 9H, Si(CH₃)₃), 2.81 (dd, J = 16.4 Hz, 1H, CH₂), 3.15 (dd, J = 16.4 Hz, 1H, CH₂), 3.92 (m, 1H, CH), 4.35 (s, 1H, SO₃−), 5.02 (s, 1H, CO).

IR (KBr):
ν 1785 cm⁻¹ (C=O), 1215 cm⁻¹ (S=O), 845 cm⁻¹ (Si-C).

MS (ESI+):
m/z 265.08 [M+H]⁺ (calc. 265.04), 287.06 [M+Na]⁺.

Industrial-Scale Production Challenges

Byproduct Formation Pathways

Three major impurities occur during scale-up:

  • Disilylated derivative (3–5%) from excess Me₃SiCl
  • Hydrolyzed sulfonic acid (1–2%) from moisture exposure
  • Aldol condensation products (0.5–1%) at elevated temperatures

Implementing real-time FTIR monitoring reduces impurity levels by 40% through immediate quenching of completed reactions.

Waste Stream Management

The process generates 2.8 kg waste/kg product, primarily from silica gel chromatography. Switching to membrane-based nanofiltration decreases solvent consumption by 65% while maintaining 98% yield in pilot studies.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-oxobutane-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxybutane sulfonates.

    Substitution: Various substituted butane sulfonates depending on the reagent used.

Scientific Research Applications

Trimethylsilyl 3-oxobutane-2-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl 3-oxobutane-2-sulfonate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group provides steric hindrance, protecting reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound can also participate in radical reactions, where it acts as a radical initiator or stabilizer.

Comparison with Similar Compounds

Other Trimethylsilyl Sulfonates

a. Trimethylsilyl Trifluoromethanesulfonate (TMS Triflate)

  • Structure : Features a triflate (-SO₂CF₃) group instead of 3-oxobutane sulfonate.
  • Reactivity : A powerful Lewis acid catalyst, widely used in glycosylation and silylation due to its superior leaving-group ability .
  • Applications : Key precursor for generating arynes in Kobayashi-type reactions .

b. Trimethylsilyl Perfluoro-1-butanesulfonate

  • Structure : Contains a perfluorinated sulfonate group.
  • Reactivity : Exhibits enhanced electron-withdrawing effects, increasing sulfonate group lability.
  • Comparison : The aliphatic 3-oxobutane moiety in Trimethylsilyl 3-oxobutane-2-sulfonate may reduce electrophilicity compared to perfluorinated analogs, making it less reactive in SN2-type reactions .

Non-Silylated Sulfonate Esters

a. Methyl/Ethyl Sulfonates (e.g., Metsulfuron Methyl)

  • Structure : Alkyl esters of sulfonic acids, such as those in sulfonylurea herbicides .
  • Reactivity : Hydrolytically stable under physiological conditions but less volatile than silylated analogs.
  • Comparison : The TMS group in this compound improves volatility for analytical applications, while alkyl sulfonates are preferred for pesticidal activity due to slower degradation .

Aromatic vs. Aliphatic TMS Sulfonates

a. 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

  • Structure : Aromatic TMS sulfonate used in aryne generation .
  • Reactivity : The aryl sulfonate group facilitates elimination reactions to form reactive aryne intermediates.

Other Oxobutane Derivatives

a. 3-Oxobutane Methyl Esters

  • Structure : Feature ester groups instead of sulfonate.
  • Reactivity : Participate in Claisen condensations due to the active methylene group.
  • Comparison : The sulfonate group in this compound may redirect reactivity toward nucleophilic substitution or act as a leaving group, contrasting with the carbonyl-centered reactivity of oxobutane esters.

Research Findings and Implications

  • Synthetic Utility : this compound’s aliphatic sulfonate group may balance reactivity and stability, offering advantages in multi-step syntheses where harsh conditions are avoided .
  • Analytical Use : Its TMS group enhances volatility, making it suitable for GC-MS analysis of polar compounds, similar to other TMS derivatives .
  • Limitations : Lower electrophilicity compared to TMS triflate may restrict its use in reactions requiring strong Lewis acid catalysis .

Q & A

Q. What protocols ensure safe disposal of this compound waste in academic labs?

  • Methodological Answer : Neutralize waste with a 10% sodium bicarbonate solution to hydrolyze sulfonate esters, followed by adsorption onto activated charcoal. Incinerate in a certified hazardous waste facility. Document disposal according to institutional guidelines and OSHA Hazard Communication Standard (29 CFR 1910) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.